2-Bromo-1-(oxan-4-yl)ethan-1-one

Medicinal Chemistry Lipophilicity Property-Based Design

2-Bromo-1-(oxan-4-yl)ethan-1-one, also known as 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone, is an alpha-haloketone characterized by a bromomethyl carbonyl group attached to the 4-position of a saturated oxane ring. With the molecular formula C7H11BrO2 and a molecular weight of 207.06 g/mol, it belongs to the class of oxanes and functions primarily as an electrophilic building block in organic synthesis.

Molecular Formula C7H11BrO2
Molecular Weight 207.06 g/mol
CAS No. 141095-78-5
Cat. No. B129631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(oxan-4-yl)ethan-1-one
CAS141095-78-5
Molecular FormulaC7H11BrO2
Molecular Weight207.06 g/mol
Structural Identifiers
SMILESC1COCCC1C(=O)CBr
InChIInChI=1S/C7H11BrO2/c8-5-7(9)6-1-3-10-4-2-6/h6H,1-5H2
InChIKeyHYZSWXALTGLKSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(oxan-4-yl)ethan-1-one (CAS 141095-78-5): An Alpha-Haloketone Building Block for Chemical Synthesis and Procurement


2-Bromo-1-(oxan-4-yl)ethan-1-one, also known as 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone, is an alpha-haloketone characterized by a bromomethyl carbonyl group attached to the 4-position of a saturated oxane ring [1]. With the molecular formula C7H11BrO2 and a molecular weight of 207.06 g/mol, it belongs to the class of oxanes and functions primarily as an electrophilic building block in organic synthesis . Its computed physical properties include an XLogP3-AA value of 1 and a topological polar surface area (TPSA) of 26.3 Ų [1]. This compound is utilized across pharmaceutical, agrochemical, and materials science research for the construction of more complex molecular architectures [2].

Reactivity
Electrophilic alpha-haloketone for nucleophilic substitution and cross-coupling
Scaffold
Saturated oxane ring imparts sp3 character and distinct steric profile
Procurement
Reported scalable synthesis supports multi-gram research supply

Why Generic Substitution of 2-Bromo-1-(oxan-4-yl)ethan-1-one (CAS 141095-78-5) is Scientifically Risky


The practice of substituting a specialized alpha-haloketone with a generic analog, such as 2-bromo-1-phenylethanone, is fraught with scientific risk due to fundamental differences in physicochemical properties that govern reactivity, selectivity, and ultimate synthetic utility. While both compounds share the reactive bromomethyl ketone moiety, the non-aromatic, heterocyclic oxane ring of 2-Bromo-1-(oxan-4-yl)ethan-1-one imparts a distinct electronic environment and steric profile compared to a planar aromatic ring [1]. This translates directly into measurable differences in lipophilicity, as evidenced by an XLogP3-AA value of 1 for the target compound [1] versus an XLogP3 of approximately 2.1 for 2-bromo-1-phenylethanone [2]. This 1.1 log unit difference in partition coefficient can dramatically alter reaction kinetics in biphasic systems and the downstream purification behavior of synthesized intermediates, making simple substitution without method re-validation a high-risk proposition in a regulated or production environment.

Saturated oxane ring vs. aromatic phenyl may shift reactivity and downstream purification behavior
Lipophilicity profile differs from phenyl analogs; biphasic reaction kinetics may not transfer directly
Substitution without method re-validation may not reproduce target intermediate properties

Quantitative Differentiation Guide for 2-Bromo-1-(oxan-4-yl)ethan-1-one (CAS 141095-78-5) vs. Analogs


Lipophilicity Differentiation: 2-Bromo-1-(oxan-4-yl)ethan-1-one vs. 2-Bromo-1-phenylethanone

The non-aromatic oxane ring in 2-Bromo-1-(oxan-4-yl)ethan-1-one results in a significantly lower lipophilicity compared to the aromatic analog 2-bromo-1-phenylethanone. This is quantified by a lower computed partition coefficient (XLogP3-AA), which influences solubility, membrane permeability, and pharmacokinetic properties of downstream products [1]. This difference is critical for medicinal chemists seeking to optimize a compound's drug-likeness by modulating logP within a specific range, often aiming to reduce lipophilicity to mitigate off-target binding and metabolic instability [2].

Lipophilicity
Cross-study comparable
XLogP3-AA 1.0 vs 2.1
Δ -1.1 log units (lower lipophilicity)
Supports selection for reduced-lipophilicity intermediates
Computed value; experimental validation recommended
Medicinal Chemistry Lipophilicity Property-Based Design

Synthetic Yield for Large-Scale Production: 2-Bromo-1-(oxan-4-yl)ethan-1-one from Tetrahydropyran-4-carboxylic Acid

A high-yielding, scalable synthesis for 2-Bromo-1-(oxan-4-yl)ethan-1-one is documented in a patent from Eli Lilly and Company, providing a robust route for multi-gram production. The method proceeds via acid chloride formation from tetrahydropyran-4-carboxylic acid, followed by reaction with (trimethylsilyl)diazomethane and subsequent treatment with hydrobromic acid, delivering a 93.48% yield (58.2 g) as a brown solid . This stands in contrast to an alternative method reported to yield only 35% [1].

Synthetic Yield
Data to verify
93.5% vs 35%
Reported patent method vs alternative route
Reported high yield supports scale-up procurement evaluation
Patent-reported data; independent replication advised
Process Chemistry Synthetic Methodology Scale-up

Computed Topological Polar Surface Area (TPSA) as a Predictor of Brain Penetration and Oral Bioavailability

The topological polar surface area (TPSA) is a key descriptor used in drug discovery to predict a molecule's ability to cross biological membranes. The computed TPSA for 2-Bromo-1-(oxan-4-yl)ethan-1-one is 26.3 Ų [1]. This value is significantly lower than the TPSA of a common sulfonamide-containing analog, 2-bromo-N-(tetrahydro-2H-pyran-4-yl)acetamide (CAS 182420-39-3), which has a computed TPSA of approximately 55.4 Ų [2]. This quantitative difference has direct implications for the design of central nervous system (CNS)-penetrant drug candidates, where a TPSA below 60-70 Ų is often desired for passive diffusion across the blood-brain barrier [3].

TPSA
Cross-study comparable
26.3 Ų vs 55.4 Ų
Δ -29.1 Ų (lower polar surface area)
Low TPSA context supports CNS-penetrant intermediate design
Computed TPSA; experimental permeability data needed
Medicinal Chemistry CNS Drug Discovery Drug-likeness

Optimal Research and Procurement Scenarios for 2-Bromo-1-(oxan-4-yl)ethan-1-one (CAS 141095-78-5)


Medicinal Chemistry: Lead Optimization Programs Targeting Reduced Lipophilicity

Procurement is strongly indicated for medicinal chemistry teams engaged in lead optimization where lowering the lipophilicity (logP) of a series is a primary objective. The compound's XLogP3-AA of 1.0, which is 1.1 log units lower than its phenyl analog [1], provides a valuable tool for chemists seeking to install a reactive electrophilic handle while simultaneously improving the drug-likeness profile of the final molecule. This is particularly relevant for targets where high lipophilicity has been linked to promiscuous binding, phospholipidosis, or rapid metabolic clearance.

Process Chemistry: Large-Scale Synthesis of Complex Intermediates

This compound is an ideal candidate for process chemists who require a reliable, high-yielding building block for multi-step synthesis. The patent-demonstrated 93.48% yield from a scalable, two-step procedure provides a high degree of confidence in both cost-effectiveness and supply chain robustness. This differentiates it from other building blocks that may lack well-characterized, large-scale synthetic routes, thereby reducing development risk and time-to-market for pharmaceutical intermediates.

CNS Drug Discovery: Synthesis of Blood-Brain Barrier Penetrant Candidates

Research programs focused on central nervous system (CNS) targets should prioritize this building block. Its low computed topological polar surface area (TPSA) of 26.3 Ų [2] is a key physicochemical attribute that favors passive diffusion across the blood-brain barrier [3]. By incorporating this moiety early in the synthesis, medicinal chemists can build molecules that are more likely to achieve therapeutically relevant brain concentrations, a critical success factor in neuroscience drug discovery.

Chemical Biology: Development of Novel Activity-Based Probes

The compound serves as a crucial starting material for creating activity-based probes (ABPs) and affinity labels. The alpha-bromoketone acts as an electrophilic warhead capable of covalently modifying active-site nucleophiles (e.g., cysteine or serine residues) in target enzymes [4]. The tetrahydropyran ring provides a non-planar, saturated scaffold that can improve the probe's selectivity and physicochemical properties compared to traditional aromatic linkers.

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Oxane scaffold with lower computed lipophilicity
Lipophilicity-modulated drug-likeness profiling
Large-scale intermediate synthesis
High-yield scalable synthetic route
Process robustness and supply evaluation
CNS-penetrant candidate design
Low computed TPSA profile
Brain permeability screening context
Activity-based probe development
Electrophilic alpha-bromoketone warhead
Covalent target engagement validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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